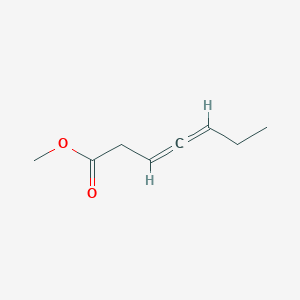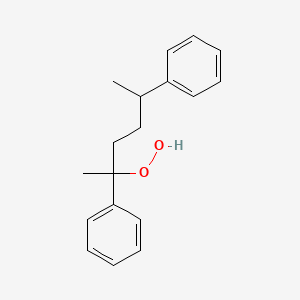![molecular formula C12H7N3O4 B14417177 7-Benzoyl-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione CAS No. 82241-23-4](/img/structure/B14417177.png)
7-Benzoyl-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Benzoyl-2,4,7-triazabicyclo[420]oct-1(6)-ene-3,5,8-trione is a complex organic compound that belongs to the class of triazabicyclo compounds These compounds are known for their unique bicyclic structure, which includes a triazole ring fused with a bicyclo[420]octane system
Métodos De Preparación
The synthesis of 7-Benzoyl-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione typically involves multiple steps, starting from simpler precursors. One common synthetic route involves the transformation of t-butyl hydroxy (4-iodomethyl-2-oxoazetidin-1-yl)acetate into t-butyl 4-t-butoxycarbonyl-8-oxo-1,3,4-triazabicyclo[4.2.0]oct-2-ene-2-carboxylate through sequential reactions involving thionyl chloride, t-butyl carbazate, and silver (I) oxide . This process includes the formation of intermediate compounds, which are then converted into the final product through further chemical reactions.
Análisis De Reacciones Químicas
7-Benzoyl-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include thionyl chloride, t-butyl carbazate, and silver (I) oxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sodium hydroxide followed by iodomethane can lead to the formation of methyl 1-t-butoxycarbonyl-3-methoxycarbonyl-1,4,5,6-tetrahydro-1,2,4-triazin-5-ylacetate .
Aplicaciones Científicas De Investigación
7-Benzoyl-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione has several applications in scientific research. It is used as an intermediate in the synthesis of β-lactam antibiotics and other complex organic molecules Its unique structure makes it a valuable compound for studying various chemical reactions and mechanisms
Mecanismo De Acción
The mechanism of action of 7-Benzoyl-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione involves its interaction with various molecular targets and pathways. The compound’s triazole ring and bicyclic structure allow it to participate in multiple chemical reactions, acting as a nucleophile or electrophile depending on the reaction conditions. The specific molecular targets and pathways involved in its mechanism of action depend on the context of its use, such as in the synthesis of antibiotics or other pharmaceuticals .
Comparación Con Compuestos Similares
7-Benzoyl-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione can be compared with other similar compounds, such as 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene and 4-t-butoxycarbonyl-8-oxo-1,3,4-triazabicyclo[4.2.0]oct-2-ene-2-carboxylate These compounds share similar bicyclic structures and triazole rings but differ in their substituents and specific chemical properties The uniqueness of 7-Benzoyl-2,4,7-triazabicyclo[42
Propiedades
Número CAS |
82241-23-4 |
|---|---|
Fórmula molecular |
C12H7N3O4 |
Peso molecular |
257.20 g/mol |
Nombre IUPAC |
7-benzoyl-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione |
InChI |
InChI=1S/C12H7N3O4/c16-9-8-7(13-12(19)14-9)11(18)15(8)10(17)6-4-2-1-3-5-6/h1-5H,(H2,13,14,16,19) |
Clave InChI |
JLYDIEPUDSTKBJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)N2C3=C(C2=O)NC(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [4-(4-bromophenoxy)-3-chlorophenyl]carbamate](/img/structure/B14417099.png)
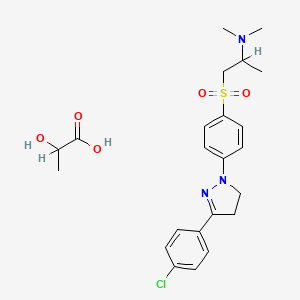
![N-[({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl]glycine](/img/structure/B14417108.png)


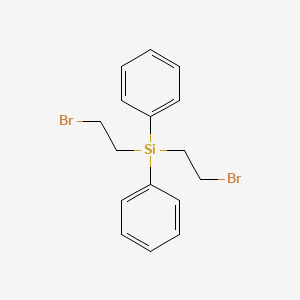
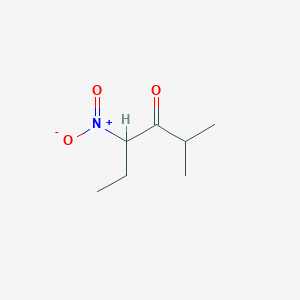
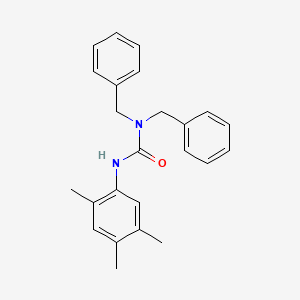
![1-[(1-Methylpiperidin-4-yl)methyl]-1H-indole](/img/structure/B14417142.png)
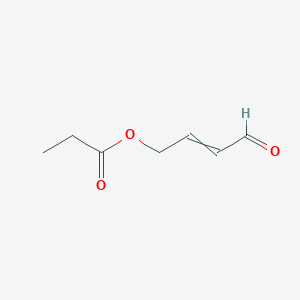
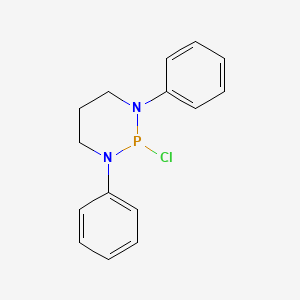
![3,3'-[(4-tert-Butyl-1,2-phenylene)bis(oxy)]di(propan-1-ol)](/img/structure/B14417153.png)
